![molecular formula C20H23N3 B14308391 N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline CAS No. 114216-06-7](/img/structure/B14308391.png)
N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an octadienyl group and a phenyldiazenyl group attached to the aniline core. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline typically involves the reaction of aniline with octa-2,7-dien-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aniline ring. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst such as iron.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline is used as a precursor in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound has potential applications in the development of bioactive molecules. It can be used as a building block for the synthesis of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the potential of this compound in drug discovery. Its unique structure makes it a candidate for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the chemical industry.
Wirkmechanismus
The mechanism of action of N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the phenyldiazenyl group allows for the formation of stable complexes with metal ions, which can influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(Octa-2,3-dien-1-yl)benzamide
- N-(Octa-2,7-dien-1-yl)aniline
- 4-[(E)-Phenyldiazenyl]aniline
Comparison: N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline is unique due to the presence of both the octadienyl and phenyldiazenyl groups. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one of these functional groups. The combination of these groups also enhances the compound’s reactivity and potential for forming complex structures.
Eigenschaften
CAS-Nummer |
114216-06-7 |
|---|---|
Molekularformel |
C20H23N3 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-octa-2,7-dienyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C20H23N3/c1-2-3-4-5-6-10-17-21-18-13-15-20(16-14-18)23-22-19-11-8-7-9-12-19/h2,6-16,21H,1,3-5,17H2 |
InChI-Schlüssel |
BAZQZARGQJRLCB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC=CCNC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


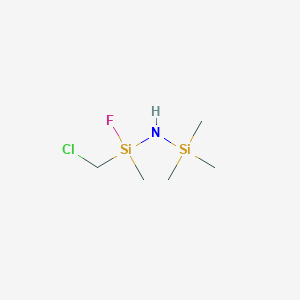
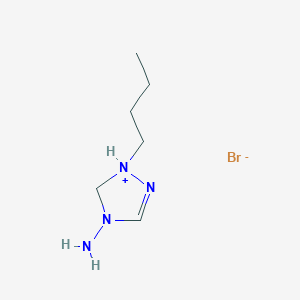
![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
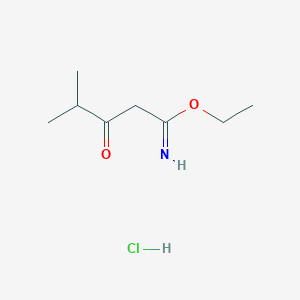
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
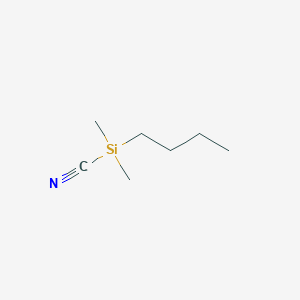

![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)
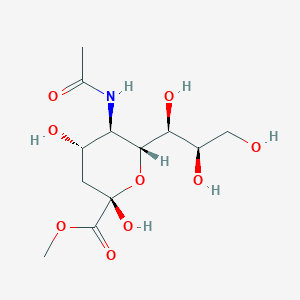

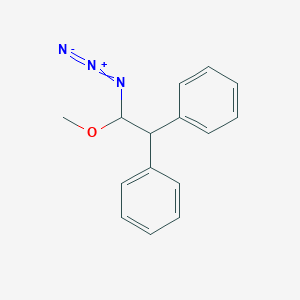
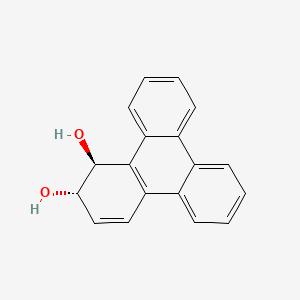
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)
